molecular formula C16H14ClF3N6 B3496128 6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3496128
M. Wt: 382.77 g/mol
InChI Key: WAQHEIKAZDKEBY-UHFFFAOYSA-N
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Description

6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Position 3: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity.
  • Position 6: A 4-(3-chlorophenyl)piperazino substituent, a pharmacophore commonly associated with binding to neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes like phosphodiesterases (PDEs) .

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N6/c17-11-2-1-3-12(10-11)24-6-8-25(9-7-24)14-5-4-13-21-22-15(16(18,19)20)26(13)23-14/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHEIKAZDKEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with 3-chlorophenylpiperazine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction.

    Medicine: It has shown promise in preclinical studies as an anticancer, antifungal, and antibacterial agent.

    Industry: The compound is explored for its potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating pharmacological profiles. Below is a comparative analysis with structurally related analogs:

AZD3514

  • Structure : 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine .
  • Key Differences: The piperazino group is substituted with an acetylpiperazine-linked ethoxyphenyl moiety.
  • Activity : Androgen receptor (AR) inhibitor, preventing nuclear translocation and ligand-dependent activation.
  • Relevance : Demonstrates that triazolo[4,3-b]pyridazines can target steroid hormone receptors. The 3-CF₃ group is conserved, suggesting its role in binding.

CL 218872 (3-Methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo[4,3-b]pyridazine)

  • Structure : 3-Methyl and 6-(3-CF₃-phenyl) substituents .
  • Key Differences: Lacks the piperazino group; instead, a 3-CF₃-phenyl is at position 5.
  • Activity : Benzodiazepine receptor agonist with selectivity for α1-containing GABAA receptors.
  • Relevance : Highlights the scaffold’s applicability in CNS-targeted drugs. The 3-CF₃ group may enhance receptor affinity.

TPA023

  • Structure : 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine .
  • Key Differences : Substituents at positions 6 (triazolylmethoxy) and 3 (2-fluorophenyl).
  • Activity : Selective α2/α3 GABAA receptor agonist with anxiolytic effects and reduced sedation.
  • Relevance : Position 6 modifications critically influence receptor subtype selectivity.

6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Derivatives

  • Structure: Piperazino group with 2-fluorophenyl substitution .
  • Key Differences: Pyridazinone core vs. triazolo[4,3-b]pyridazine.
  • Activity : Antibacterial and antifungal activities (MIC values: 2–32 µg/mL).

BRD4 Bromodomain Inhibitors

  • Example : N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine .
  • Key Differences : Indole-ethylamine substituent at position 6.
  • Activity : BRD4 inhibition (IC₅₀ < 1 µM) via hydrophobic interactions with acetyl-lysine binding pockets.
  • Relevance : Position 6 flexibility allows targeting of epigenetic regulators.

Structural-Activity Relationship (SAR) Trends

Position Substituent Impact on Activity
3 -CF₃ Enhances metabolic stability, lipophilicity, and target binding .
6 4-(3-Chlorophenyl)piperazino Potential CNS targeting (e.g., serotonin/dopamine receptors) or PDE4 inhibition .
6 Aryl/heteroaryl groups Modulates selectivity (e.g., BRD4 vs. GABAA receptors) .
6 Piperazino with bulky groups Influences bioavailability and membrane permeability (e.g., AZD3514) .

Key Research Findings

PDE4 Inhibition : Triazolo[4,3-b]pyridazines with catechol diether substituents (e.g., compound 18 ) show nM-level potency and >100-fold selectivity for PDE4 isoforms over other PDEs .

GABAA Receptor Modulation : Substituents at position 6 (e.g., triazolylmethoxy in TPA023) dictate α-subunit selectivity, reducing sedative side effects .

Antimicrobial Activity: Piperazino-linked derivatives exhibit broad-spectrum activity, with MICs comparable to fluconazole against Candida spp. .

Biological Activity

6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H14ClF3N6
  • Molecular Weight : 382.78 g/mol
  • InChIKey : WAQHEIKAZDKEBY-UHFFFAOYSA-N

Structure

The compound features a triazolo-pyridazine framework with a piperazine moiety and a trifluoromethyl group, which may contribute to its biological properties.

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, potentially offering therapeutic effects in depression .
  • Antitumor Effects : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Pharmacological Applications

The compound's pharmacological profile suggests potential applications in treating:

  • Depression : By influencing neurotransmitter systems.
  • Cancer : As an adjunct in oncological therapies due to its cytotoxic properties.

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that the administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were determined using MTT assays, revealing effective concentrations that induce apoptosis in cancer cells while sparing normal cells .

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MCF-7 (Breast)12.8
HeLa (Cervical)18.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.